molecular formula C6H3Br2NO2 B2914482 1,2-Dibromo-3-nitrobenzene CAS No. 26429-41-4

1,2-Dibromo-3-nitrobenzene

Cat. No. B2914482
CAS RN: 26429-41-4
M. Wt: 280.903
InChI Key: LPOQWSWPRAGSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-3-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It has a molecular weight of 280.9 g/mol . This compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-3-nitrobenzene consists of a benzene ring with two bromine atoms and one nitro group attached to it . The InChI code for this compound is 1S/C6H3Br2NO2/c7-4-2-1-3-5 (6 (4)8)9 (10)11/h1-3H .


Physical And Chemical Properties Analysis

1,2-Dibromo-3-nitrobenzene is a solid compound . It has a molecular weight of 280.9 g/mol .

Scientific Research Applications

1,2-Dibromo-3-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It appears as a pale yellow to yellow solid . It’s typically stored in a dry environment at temperatures between 2-8°C .

1,2-Dibromo-3-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It’s typically stored in a dry environment at temperatures between 2-8°C .

Compounds like these are often used as intermediates in organic synthesis . This means they can be used in the production of other complex organic compounds. They might also be used in the pharmaceutical industry, agrochemical production, and dyestuff manufacturing .

1,2-Dibromo-3-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It’s typically stored in a dry environment at temperatures between 2-8°C .

Compounds like these are often used as intermediates in organic synthesis . This means they can be used in the production of other complex organic compounds. They might also be used in the pharmaceutical industry, agrochemical production, and dyestuff manufacturing .

Safety And Hazards

1,2-Dibromo-3-nitrobenzene is considered hazardous. It has been assigned the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1,2-dibromo-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOQWSWPRAGSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3-nitrobenzene

Citations

For This Compound
10
Citations
SA Kazi, EM Campi, MTW Hearn - Tetrahedron, 2018 - Elsevier
A synthetic procedure has been developed to enable the sequential regio-selective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene with a variety of arylboronic acids. …
Number of citations: 16 www.sciencedirect.com
RB Moodie, K Schofield, JB Weston - Journal of the Chemical Society …, 1976 - pubs.rsc.org
The kinetics of nitration in sulphuric acid of o- and p-dibromobenzene, p-bromo- and p-chloro-toluene, 2-bromo-m-xylene, and p-bromochlorobenzene are reported. For these …
Number of citations: 26 pubs.rsc.org
A Nerurkar, N Chandrasoma, L Maina, A Brassfield… - …, 2013 - thieme-connect.com
A series of related 6,7-dibromoindole compounds were prepared to study the effects of pyrrole and benzene ring substitution patterns on the regioselectivity of 6,7-indole aryne …
Number of citations: 11 www.thieme-connect.com
L Brandsma, HD Verkruijsse, SF Vasilevsky… - Application of Transition …, 1999 - Springer
In 1975 Japanese investigators [1] reported the coupling of acetylene and some derivatives with a number of sp 2 -halides under the joint influence of palladium (II) chloride and copper (…
Number of citations: 0 link.springer.com
V Aranyos, AM Castano… - Acta Chemica …, 1999 - actachemscand.org
The substituted phthalonitriles 4-phenylphthalonitrilc (2a), 4-(2, 5-dimcthoxyphcnyDphthalonilrile (2b) and 2-(3.4-dicyanophenyl)-4-melhyIpyridine (2c) have been prepared in good …
Number of citations: 36 actachemscand.org
HA Staab, T Saupe - Angewandte Chemie International Edition …, 1988 - Wiley Online Library
Certain aromatic diamines (the “proton sponges”) are found to have exceptionally high basicity constants: this is due to spatial interaction of the basic centers, which are in close …
Number of citations: 403 onlinelibrary.wiley.com
H Qadoumi - 2016 - dalspace.library.dal.ca
Volatile organic compounds (VOCs) emitted by phytoplankton play an important role in the formation of fog and clouds that mediate climate. However, they are not well quantified due to …
Number of citations: 3 dalspace.library.dal.ca
HS Kim, D Goo, SK Woo - Tetrahedron, 2017 - Elsevier
An efficient one-step method to prepare aryl-substituted carbazoles via tandem double or triple Csingle bondC bond formations by multiple Suzuki couplings and Csingle bondN bond …
Number of citations: 6 www.sciencedirect.com
R Singh - 1989 - escholarship.mcgill.ca
The Pd (Q) catalyzed coupling reaction of o-dibromobenzene with acetylenes afforded bis acetylenic compounds which were used as precursors for the synÙlesis C) f 10. Il, 12. 13, 18 …
Number of citations: 3 escholarship.mcgill.ca
RKV Devambatla - 2015 - dsc.duq.edu
This dissertation describes an introduction, background and research progress in the areas of multitargeted single agents and tubulin inhibitors in cancer chemotherapy and selective …
Number of citations: 1 dsc.duq.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.